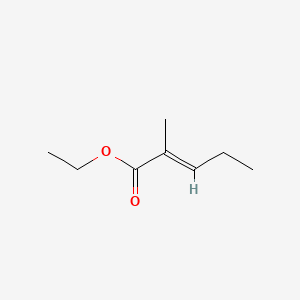

2-Pentenoic acid, 2-methyl-, ethyl ester

Description

Contextual Significance of Short-Chain Alkenoic Esters in Organic Chemistry

Short-chain alkenoic esters, often characterized by their pleasant and fruity aromas, are of considerable importance in both academic research and various industries. nih.gov These organic compounds are esters of short-chain carboxylic acids that contain at least one carbon-carbon double bond. Their volatility and characteristic scents make them valuable as flavoring and fragrance agents in the food, beverage, and cosmetic industries. nih.gov

From a synthetic standpoint, the carbon-carbon double bond and the ester functional group provide two reactive centers, making them versatile building blocks for the synthesis of more complex molecules. The conjugated system in α,β-unsaturated esters, where the double bond is adjacent to the carbonyl group, exhibits unique reactivity, making it susceptible to both nucleophilic and electrophilic attacks. libretexts.org This reactivity is harnessed in a variety of important organic reactions.

The biosynthesis of these esters in nature, particularly in fruits, is a subject of extensive research, aiming to understand the enzymatic processes involved. researchgate.net This knowledge can be applied to develop biocatalytic methods for their production, which are often considered more sustainable than traditional chemical synthesis. nih.gov

Scope of Academic Inquiry for 2-Pentenoic acid, 2-methyl-, ethyl ester

This compound, also known by names such as ethyl 2-methyl-2-pentenoate, is a specific short-chain alkenoic ester that serves as a subject of academic and industrial interest. cymitquimica.comnist.gov Its molecular structure, featuring a five-carbon chain with a double bond at the second position, a methyl group at the same carbon, and an ethyl ester group, gives it distinct physical and chemical properties.

Academic inquiry into this compound primarily revolves around its synthesis, characterization, and identification as a volatile component in natural products. Its presence contributes to the characteristic aroma of certain fruits. researchgate.netembrapa.br Research also extends to its potential applications as a fragrance ingredient. thegoodscentscompany.com The study of its synthesis provides insights into the broader methodologies for creating α,β-unsaturated esters with specific substitution patterns.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 2-methylpent-2-enoate |

| Chemical Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 58625-96-0, 1617-40-9 ((E)-isomer) nist.govscent.vn |

| Synonyms | Ethyl 2-methyl-2-pentenoate, 2-Methyl-2-pentenoic acid ethyl ester, Ethyl (E)-2-methylpent-2-enoate cymitquimica.comnist.govthegoodscentscompany.com |

Overview of Research Trajectories for Alkyl 2-Methylpentenoates

Research into alkyl 2-methylpentenoates, the broader family to which ethyl 2-methyl-2-pentenoate belongs, follows several key trajectories. A primary focus is on their synthesis, with an emphasis on developing efficient and stereoselective methods. The creation of specific isomers is crucial as different isomers can have distinct sensory properties and biological activities.

Another significant area of research is their role as volatile organic compounds (VOCs) in food science. Studies often involve the use of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify these esters in various fruits and food products, correlating their presence with specific aroma profiles. nih.gov For instance, related compounds like ethyl 2-methylbutyrate (B1264701) are recognized as key odorants in melon fruits. nih.gov

Furthermore, the catalytic hydrogenation of pentenoic acid derivatives is an area of investigation, exploring how to selectively reduce the double bond or the ester group to produce other valuable chemicals. The development of catalysts for these transformations is a continuing field of study. Research also touches upon their use as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and other fine chemicals.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid thegoodscentscompany.com |

| Odor | Fruity, sweet, berry-like tcichemicals.com |

| Boiling Point | 171-172 °C at 760 mmHg (estimated) thegoodscentscompany.com |

| Density | Approximately 0.900-0.920 g/cm³ at 25 °C thegoodscentscompany.com |

| Refractive Index | Approximately 1.429-1.449 at 20 °C thegoodscentscompany.com |

| Solubility | Slightly soluble in water; soluble in organic solvents cymitquimica.comscent.vn |

Structure

3D Structure

Properties

CAS No. |

58625-96-0 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

ethyl 2-methylpent-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

HYQYCHQAUPHFKX-UHFFFAOYSA-N |

SMILES |

CCC=C(C)C(=O)OCC |

Isomeric SMILES |

CC/C=C(\C)/C(=O)OCC |

Canonical SMILES |

CCC=C(C)C(=O)OCC |

density |

0.904-0.914 |

physical_description |

Clear colourless liquid; Fruity aroma |

solubility |

Slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomeric Considerations of 2 Pentenoic Acid, 2 Methyl , Ethyl Ester

IUPAC Nomenclature and Common Synonyms in Academic Literature

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) rules is crucial for unambiguous scientific communication. The primary IUPAC name for this α,β-unsaturated ester is ethyl 2-methylpent-2-enoate . Due to the presence of a double bond at the second carbon, which can exist in two different spatial arrangements, the specific geometric isomers are designated as ethyl (2E)-2-methylpent-2-enoate and ethyl (2Z)-2-methylpent-2-enoate .

In academic literature and chemical databases, a variety of synonyms are used interchangeably. These include:

2-Pentenoic acid, 2-methyl-, ethyl ester rsc.org

Ethyl 2-methyl-2-pentenoate rsc.org

Ethyl trans-2-methyl-2-pentenoate (for the E-isomer) thegoodscentscompany.com

Ethyl (E)-2-methylpent-2-en-1-oate nist.gov

The CAS Registry Number, a unique identifier for chemical substances, provides a definitive way to distinguish between the isomers. The (2E)-isomer is assigned CAS Number 1617-40-9 , while the (2Z)-isomer is identified by CAS Number 1617-39-6 . nih.govlookchem.com

Table 1: Nomenclature and CAS Numbers

| Isomer | IUPAC Name | Common Synonyms | CAS Number |

|---|---|---|---|

| (E)-isomer | ethyl (2E)-2-methylpent-2-enoate | ethyl trans-2-methyl-2-pentenoate, Ethyl (E)-2-methylpent-2-en-1-oate | 1617-40-9 nih.gov |

Structural Elucidation Methodologies for Isomer Differentiation

Beyond the characterization techniques mentioned above, several other methodologies are employed for the definitive structural elucidation of the isomers of ethyl 2-methyl-2-pentenoate.

Mass Spectrometry (MS): While the electron ionization mass spectra of (E) and (Z)-isomers are often very similar, subtle differences in the relative intensities of fragmentation ions can sometimes be observed. nih.gov Fragmentation patterns of α,β-unsaturated esters are complex, but characteristic losses, such as the loss of the alkoxy group from the ester, are typically observed. libretexts.org For unambiguous determination of the double bond position and geometry, specialized MS techniques may be required. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, followed by MS analysis, can be used to pinpoint the location of the double bond. wikipedia.orgcambridgescholars.com

Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can sometimes provide clues to the stereochemistry. In some cases, the (E)-isomer exhibits a C=C stretch at a slightly different wavenumber compared to the (Z)-isomer, although this is not always a reliable method for differentiation on its own.

X-ray Crystallography: For compounds that can be obtained in a crystalline form, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure, including the geometry of the double bond. rsc.orgresearchgate.net This method allows for the direct visualization of the spatial arrangement of the atoms in the molecule.

Synthetic Methodologies and Reaction Pathways for 2 Pentenoic Acid, 2 Methyl , Ethyl Ester

Esterification Reactions for the Synthesis of 2-Pentenoic acid, 2-methyl-, ethyl ester

The direct esterification of 2-methyl-2-pentenoic acid with ethanol (B145695) is a primary route for the synthesis of its ethyl ester. This method typically involves the use of an acid catalyst to facilitate the reaction.

Acid-Catalyzed Esterification Approaches

The most common method for the acid-catalyzed esterification of carboxylic acids is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). A study comparing the effectiveness of these two catalysts in the esterification of cinnamic acid with ethanol found that sulfuric acid provided a significantly higher conversion rate of 84.42% compared to hydrochloric acid. unimed.ac.id The reaction with sulfuric acid was carried out by refluxing a mixture of cinnamic acid and ethanol (in a 1:20 molar ratio) with the catalyst at 60°C for one hour. unimed.ac.id

Optimization of Reaction Conditions for Yield and Purity

To achieve high yields and purity of the desired ester, several reaction conditions can be optimized. According to Le Chatelier's principle, the equilibrium of the reversible Fischer esterification can be shifted towards the product side by using a large excess of one of the reactants, typically the alcohol, which is often also used as the solvent. masterorganicchemistry.com Another crucial factor is the removal of water as it is formed, which also drives the equilibrium towards the formation of the ester. masterorganicchemistry.com

A patented process highlights the use of a significant excess of sulfuric acid, which not only catalyzes the reaction but also acts as a dehydrating agent, resulting in ester yields exceeding 90% and high purity of about 99%. google.com This process demonstrated that with an excess of sulfuric acid, reaction times could be significantly reduced to 1-3 hours, compared to over 10 hours for reactions using only a catalytic amount. google.com

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Cinnamic Acid | Ethanol | H₂SO₄ | 1:20 | 60°C | 1 hour | 84.42% | unimed.ac.id |

Note: The data for cinnamic acid and isooctanoic acid are provided as representative examples of acid-catalyzed esterification, as specific yield data for the direct esterification of 2-methyl-2-pentenoic acid under these exact conditions were not available in the searched literature.

Advanced Synthetic Routes Involving Functional Group Transformations

Alternative synthetic strategies for this compound involve the construction of the carbon skeleton and subsequent functional group manipulations.

Synthesis via Alkyl-2-methyl-3,4-pentadienoate Intermediates

An advanced synthetic route involves the use of ethyl-2-methyl-3,4-pentadienoate as an intermediate. This allene (B1206475) ester can be hydrogenated to yield a mixture of products, including the desired ethyl 2-methyl-2-pentenoate. The hydrogenation is typically carried out in the presence of a palladium-based catalyst.

The reaction can be performed using either a palladium-on-carbon (Pd/C) catalyst or a Lindlar catalyst (palladium-on-calcium carbonate). When a Lindlar catalyst is used, the primary products are ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate. However, the use of a palladium-on-carbon catalyst can lead to the formation of a mixture containing ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate, and the target compound, ethyl 2-methyl-pentanoate, which can then be separated by fractional distillation. The reaction temperature is typically maintained between 10°C and 50°C, with a preferred range of 25°-35°C.

Table 2: Hydrogenation of Ethyl-2-methyl-3,4-pentadienoate

| Catalyst | Catalyst Loading (% on support) | Temperature | Hydrogen Pressure | Solvent | Product Mixture | Reference |

|---|---|---|---|---|---|---|

| Palladium-on-carbon | 2-7% (5% preferred) | 10-50°C (25-35°C preferred) | 5-50 psig (20 psig preferred) | Optional (e.g., Ethanol) | Ethyl-2-methyl-cis-3-pentenoate, Ethyl-2-methyl-4-pentenoate, Ethyl 2-methyl-pentanoate |

Multi-Step Synthesis from Aldehyde Precursors (e.g., Propionaldehyde)

A common multi-step approach to synthesize this compound begins with the self-condensation of propionaldehyde (B47417).

The synthesis is initiated by the aldol (B89426) condensation of propionaldehyde to form the intermediate, 2-methyl-2-pentenal (B83557). This reaction is typically base-catalyzed. One study demonstrated that using a sodium hydroxide (B78521) solution as a catalyst resulted in a 93% yield of the aldehyde intermediate. The optimized conditions for this step were a sodium hydroxide to propanal molar ratio of 0.09:1, a reaction temperature of 40°C, and a reaction time of 45 minutes. researchgate.net Another approach utilizes an anion exchange resin as the catalyst, achieving a 93.54% yield of 2-methyl-2-pentenal at 30°C over 2 hours. researchgate.net

Following the formation of 2-methyl-2-pentenal, the next step is its oxidation to 2-methyl-2-pentenoic acid. A process using sodium chlorite (B76162) (NaClO₂) as an efficient and inexpensive oxidant has been reported to yield up to 85% of the (E)-2-methyl-2-pentenoic acid. researchgate.net The final step in this pathway would be the esterification of the resulting 2-methyl-2-pentenoic acid with ethanol, as described in section 3.1, to yield the target ethyl ester. A patent for the synthesis of various methyl esters from carboxylic acids using sulfuric acid as a catalyst provides a basis for this final esterification step, with reported yields for similar compounds being as high as 96.9%. google.com

Table 3: Multi-Step Synthesis from Propionaldehyde

| Step | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aldol Condensation | Propionaldehyde | Sodium Hydroxide | 40°C, 45 min | 93% (of aldehyde) | researchgate.net |

| Oxidation | 2-Methyl-2-pentenal | Sodium Chlorite, H₂O₂ | Acetonitrile (B52724), 3 hours | 85% (of acid) | researchgate.net |

Oxidation Reactions in Aldehyde-Derived Synthesis

A primary route to α,β-unsaturated acids and their subsequent esters begins with aldehydes. For the synthesis of the title compound, a two-step process starting from propanal is a documented pathway. researchgate.net This method first involves a self-condensation of propanal to generate the intermediate aldehyde, 2-methyl-2-pentanal. This is followed by the oxidation of the aldehyde to produce the final carboxylic acid, which can then be esterified to yield ethyl 2-methyl-2-pentenoate.

The initial step is an aldol condensation. Propanal undergoes self-condensation under basic conditions, typically using sodium hydrate, to form 2-methyl-2-pentanal. The subsequent and crucial step is the selective oxidation of this α,β-unsaturated aldehyde to the corresponding carboxylic acid without affecting the carbon-carbon double bond. A common and efficient oxidizing agent for this transformation is sodium chlorite (NaClO₂), often used with a scavenger like hydrogen peroxide to neutralize reactive chlorine byproducts. researchgate.net Research has shown that this oxidation provides high yields of (E)-2-methyl-2-pentenoic acid. researchgate.net The final step, esterification of the resulting carboxylic acid with ethanol, typically under acidic catalysis, yields the target ethyl ester.

Table 1: Aldehyde-Derived Synthesis of (E)-2-methyl-2-pentenoic acid

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Condensation | Propanal | Sodium hydrate, 40°C, 45 min | 2-Methyl-2-pentanal | 93% | researchgate.net |

| 2. Oxidation | 2-Methyl-2-pentanal | NaClO₂/H₂O₂, Acetonitrile, 3 h | (E)-2-methyl-2-pentenoic acid | 85% | researchgate.net |

Grignard Reagent-Mediated Syntheses

While direct Grignard addition to esters can be complex, often leading to tertiary alcohols, methodologies analogous to Grignard reactions are pivotal for creating the carbon skeleton of compounds like ethyl 2-methyl-2-pentenoate. The Reformatsky reaction, which utilizes an organozinc reagent, is a classic and effective method for synthesizing β-hydroxy esters, which are direct precursors to α,β-unsaturated esters. wikipedia.orgorganic-chemistry.org

In this approach, an α-halo ester, such as ethyl α-bromopropionate, reacts with zinc dust to form an organozinc intermediate, also known as a Reformatsky enolate. wikipedia.org This enolate is less reactive than its Grignard counterpart, preventing self-condensation with the ester group. wikipedia.org The organozinc reagent then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, for instance, propanal. The resulting product is a β-hydroxy ester. Subsequent acid-catalyzed dehydration of this intermediate eliminates a molecule of water to create the carbon-carbon double bond, yielding the desired α,β-unsaturated ester, ethyl 2-methyl-2-pentenoate. orgsyn.org

The key steps are:

Formation of the Reformatsky Enolate : Reaction of ethyl α-bromopropionate with activated zinc.

Nucleophilic Addition : The enolate adds to the carbonyl carbon of propanal.

Hydrolysis : Workup with acid protonates the alkoxide to form the β-hydroxy ester.

Dehydration : Elimination of water from the β-hydroxy ester to form the alkene.

This pathway offers a reliable method for constructing the trisubstituted alkene core of the target molecule. orgsyn.org

Reppe Synthesis Methodologies

Reppe chemistry, pioneered by Walter Reppe, involves high-pressure reactions of acetylenes, often with carbon monoxide, catalyzed by metal carbonyls. wikipedia.org These carbonylation reactions are a powerful tool for synthesizing various carbonyl compounds, including α,β-unsaturated esters. rsc.org

A plausible Reppe synthesis for ethyl 2-methyl-2-pentenoate would involve the catalytic carbonylation of a substituted alkyne. The reaction could hypothetically proceed by reacting propyne (B1212725) (a 3-carbon alkyne) with carbon monoxide and ethanol in the presence of a suitable catalyst, such as nickel carbonyl [Ni(CO)₄] or a palladium complex. In this process, known as hydroalkoxycarbonylation, the elements of hydrogen and an alkoxycarbonyl group are added across the triple bond. The regioselectivity of the addition would be crucial to obtain the desired 2-methyl substitution pattern. Isomerization of the double bond position can also occur under these conditions, potentially allowing for the synthesis of the target α,β-unsaturated ester from different alkyne isomers. researchgate.net

Synthesis from Alpha-Bromination and Dehydrobromination Pathways

An alternative approach to introduce the α,β-unsaturation involves the halogenation and subsequent elimination of a saturated precursor. orgsyn.org This well-established two-step pathway starts with the corresponding saturated ester, ethyl 2-methylpentanoate (B1260403). nih.gov

The first step is a regioselective α-bromination. The saturated ester is treated with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent, under conditions that favor free-radical or acid-catalyzed bromination at the α-carbon. This yields ethyl 2-bromo-2-methylpentanoate.

The second step is a dehydrobromination reaction. The resulting α-bromo ester is treated with a non-nucleophilic base to induce an E2 elimination of hydrogen bromide (HBr). orgsyn.org The use of a hindered base like pyridine (B92270) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is common to promote elimination over substitution. This elimination step creates the C2-C3 double bond, affording the final product, ethyl 2-methyl-2-pentenoate.

Stereoselective Synthesis of Specific Isomers

Control over the geometry of the double bond (E vs. Z) is a significant aspect of modern organic synthesis. Different strategies have been developed to selectively synthesize specific isomers of α,β-unsaturated esters.

Synthesis of the (E)-Isomer: The (E)-isomer, or trans-isomer, is often the thermodynamically more stable product and can be favored in many standard reactions. The aldehyde-derived synthesis involving oxidation of 2-methyl-2-pentanal with sodium chlorite has been shown to produce the (E)-acid, which can be esterified. researchgate.net Additionally, a one-pot method involving a triethylamine-catalyzed allylic rearrangement of β-phosphoroxylated allylic esters has been developed for the highly (E)-stereoselective synthesis of related α,β-unsaturated esters. nih.gov

Synthesis of the (Z)-Isomer: Synthesizing the sterically more hindered (Z)-isomer typically requires kinetically controlled reaction conditions. Modern organometallic methods, such as olefin metathesis, provide a powerful route. Kinetically-controlled cross-metathesis reactions using specific molybdenum or ruthenium catalysts can generate (Z)-α,β-unsaturated esters with high selectivity. nih.gov For example, the reaction of a terminal alkene with an acrylate (B77674) ester in the presence of a molybdenum-based catalyst and acetonitrile as an additive has been shown to produce (Z)-enoates selectively. nih.gov Spectroscopic methods, particularly n.O.e. difference spectroscopy, are crucial for confirming the stereochemistry of the (Z)-isomer. mdpi.com

Catalytic Approaches in this compound Synthesis

Catalysis is central to many of the synthetic routes for ethyl 2-methyl-2-pentenoate, offering efficiency, selectivity, and milder reaction conditions. Both heterogeneous and homogeneous catalysts play significant roles.

Heterogeneous and Homogeneous Catalysis

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used due to their stability and ease of separation. In pathways related to the synthesis of the title compound, solid-supported metal catalysts are common. For instance, palladium supported on carbon (Pd/C) or calcium carbonate (Lindlar's catalyst) is used for the selective hydrogenation of more unsaturated precursors. While hydrogenation is a reduction, the technology is relevant to modifying precursors. In aldehyde-derived syntheses, solid acid catalysts like perfluorinated resinsulphonic acid (Nafion-H®) can be employed for certain oxidation or condensation steps.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, often provide higher activity and selectivity. The synthesis of specific isomers of ethyl 2-methyl-2-pentenoate heavily relies on homogeneous catalysis. For example:

Z-Selective Metathesis : Molybdenum-based Schrock catalysts, which are soluble organometallic complexes, are used to achieve high (Z)-selectivity in cross-metathesis reactions. nih.gov

Dehydrogenation : Palladium complexes with specific phosphine (B1218219) ligands can catalyze the α,β-dehydrogenation of saturated esters to form unsaturated products. organic-chemistry.org

Carbonylation : Nickel carbonyl and other soluble transition metal complexes are the classic homogeneous catalysts used in Reppe-type carbonylation reactions. wikipedia.orgrsc.org

Organocatalysis : Small organic molecules can also act as homogeneous catalysts. For example, proline derivatives have been used to catalyze asymmetric additions to α,β-unsaturated systems, and amines like triethylamine (B128534) can catalyze rearrangements to form (E)-unsaturated esters. nih.govmdpi.com

Role of Specific Catalysts (e.g., Palladium, Raney Nickel) in Hydrogenation

The hydrogenation of unsaturated esters is a critical process for producing saturated or selectively reduced compounds. The choice of catalyst is paramount in directing the reaction's outcome. In the context of synthesizing derivatives related to ethyl 2-methyl-2-pentenoate, catalysts like palladium and Raney nickel play a significant role.

Palladium (Pd): Palladium, particularly when supported on carbon (Pd/C), is a widely utilized and efficient catalyst for the hydrogenation of carbon-carbon double and triple bonds. masterorganicchemistry.com In the synthesis of related pentenoate esters, palladium-based catalysts are instrumental. For instance, the hydrogenation of ethyl-2-methyl-3,4-pentadienoate can be controlled to yield different products depending on the specific palladium catalyst used.

Using a standard 5% palladium-on-carbon (Pd/C) catalyst with hydrogen gas leads to the formation of a mixture containing ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate, and the fully saturated ethyl-2-methyl-pentanoate. A more selective reduction can be achieved using a "Lindlar" catalyst, which is palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) or quinoline. When a Lindlar catalyst is employed, the hydrogenation of ethyl-2-methyl-3,4-pentadienoate primarily yields a mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate, demonstrating the catalyst's role in preventing complete saturation. The reaction is typically exothermic and requires cooling to maintain the desired temperature range.

Interactive Table: Hydrogenation Conditions for Ethyl-2-methyl-3,4-pentadienoate

| Parameter | Palladium-on-Carbon (Pd/C) | Lindlar Catalyst (Pd/CaCO₃) |

|---|---|---|

| Catalyst Composition | ~5% Palladium on Carbon | ~5% Palladium on Calcium Carbonate |

| Reaction Temperature | 25-35°C | 25-35°C |

| Hydrogen Pressure | ~20 psig | ~20 psig |

| Solvent (optional) | Ethanol | Ethanol |

| Primary Products | Mixture of ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate, and ethyl-2-methyl-pentanoate | Mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate (approx. 6:4 to 7:3 ratio) |

| Catalyst Conc. | ~0.25% of reaction mass | ~0.25% of reaction mass |

Data sourced from PrepChem.com.

Raney Nickel: Raney nickel is another prominent catalyst used for the hydrogenation of alkenes. masterorganicchemistry.com It is an alloy of nickel and aluminum, with the aluminum being leached out to create a porous, high-surface-area nickel catalyst. This "activated" form is often saturated with hydrogen and is highly effective for reducing carbon-carbon double bonds. masterorganicchemistry.com While noble metals like palladium are common, nickel-based catalysts are a cost-effective alternative for the hydrogenation of organic compounds. mdpi.com In the hydrogenation of unsaturated aldehydes, nickel catalysts have been shown to be effective in breaking C=C bonds. researchgate.net

Derivatization from Related Unsaturated Carboxylic Acids (e.g., 2-Methyl-2-pentenoic acid)

A primary and direct method for synthesizing ethyl 2-methyl-2-pentenoate is through the derivatization of its corresponding carboxylic acid, 2-methyl-2-pentenoic acid . cymitquimica.com This transformation is a classic example of Fischer esterification.

The process involves reacting 2-methyl-2-pentenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of ethanol. A subsequent series of proton transfers and the elimination of a water molecule results in the formation of the ethyl ester, ethyl 2-methyl-2-pentenoate. cymitquimica.com

The precursor acid, (E)-2-methyl-2-pentenoic acid, can itself be synthesized in a two-step process starting from propanal. researchgate.net This involves an initial self-condensation of propanal to form the intermediate aldehyde, 2-methyl-2-pentanal, followed by oxidation to yield the final carboxylic acid. researchgate.net

Interactive Table: Synthesis of (E)-2-Methyl-2-pentenoic Acid Precursor

| Step | Reaction | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1. Condensation | Propanal self-condensation | Sodium hydrate | 40°C, 45 min | 93% (of aldehyde) |

| 2. Oxidation | Oxidation of 2-methyl-2-pentanal | Sodium chlorite (NaClO₂), Hydrogen Peroxide (H₂O₂) | 3 hours, in acetonitrile | 85% (of acid) |

Data sourced from ResearchGate. researchgate.net

This derivatization pathway, starting from readily available precursors to form the carboxylic acid and subsequent esterification, represents a fundamental and scalable route to obtaining this compound. cymitquimica.comresearchgate.net

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Ester Functionality

The ester group is a primary site for nucleophilic acyl substitution, enabling the synthesis of various derivatives.

Like other esters, ethyl 2-methyl-2-pentenoate can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is typically catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. Basic hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group.

Transesterification is another key reaction of the ester functionality. This process involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a new alkyl or aryl group. This method is crucial for modifying the properties of the ester, such as its boiling point or solubility, by introducing different alcohol moieties.

The parent carboxylic acid, 2-methyl-2-pentenoic acid, is readily formed through the hydrolysis of the ethyl ester, as described previously. researchgate.net The synthesis of (E)-2-methyl-2-pentenoic acid can also be achieved through a two-step process starting from propanal, which undergoes self-condensation to form 2-methyl-2-pentanal, followed by oxidation. researchgate.net

Reduction of the ester group leads to the formation of the corresponding allylic alcohol, 2-methyl-2-penten-1-ol. nih.gov This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Careful control of reaction conditions is necessary to selectively reduce the ester while preserving the carbon-carbon double bond. This selective reduction provides access to a different class of compounds with their own unique applications.

Reactions at the Carbon-Carbon Double Bond

The presence of the conjugated carbon-carbon double bond makes the molecule susceptible to a range of addition reactions.

The double bond of ethyl 2-methyl-2-pentenoate can be saturated through catalytic hydrogenation to produce ethyl 2-methylpentanoate (B1260403). nih.gov This reaction involves the addition of hydrogen across the double bond. The choice of catalyst and reaction conditions can influence the outcome. For instance, palladium-on-carbon (Pd/C) is a common and effective catalyst for such saturations. A related process describes the hydrogenation of ethyl-2-methyl-3,4-pentadienoate, where using a palladium-on-carbon catalyst can lead to the formation of ethyl 2-methylpentanoate among other products. The reaction is typically exothermic and can be run at temperatures between 10°C and 50°C. Control over hydrogen pressure is important, as higher pressures can sometimes lead to undesired side products.

As an α,β-unsaturated ester, the molecule is an excellent substrate for conjugate addition, also known as Michael addition. masterorganicchemistry.comyoutube.com In this reaction, a nucleophile attacks the β-carbon of the conjugated system, leading to a 1,4-addition product. jove.com This reactivity is due to the electron-withdrawing nature of the ester group, which polarizes the double bond and makes the β-carbon electrophilic. jove.com

A variety of "soft" nucleophiles preferentially undergo conjugate addition rather than direct attack at the carbonyl carbon. These include organocopper reagents (Gilman reagents), amines, and thiols. jove.comyoutube.com The reaction proceeds through an enolate intermediate, which is then protonated to yield the final saturated product with a new substituent at the β-position. wikipedia.org This strategy is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Substitution and Functionalization Reactions at the Alkyl Chains

Beyond the primary functional groups, the alkyl portions of the molecule offer sites for further modification. The allylic position (C4) on the pentenoate chain is particularly susceptible to radical reactions. Allylic functionalization can introduce new functional groups at this position. Transition metal-catalyzed reactions, in particular, have emerged as a powerful strategy for such transformations, often proceeding through radical intermediates. rsc.org These methods can expand the structural diversity of derivatives obtainable from ethyl 2-methyl-2-pentenoate by allowing for the installation of various substituents on the alkyl backbone.

Synthesis of Complex Molecular Architectures Utilizing 2-Pentenoic acid, 2-methyl-, ethyl ester as a Building Block

Ethyl 2-methyl-2-pentenoate, an α,β-unsaturated ester, serves as a versatile building block in organic synthesis for the construction of more complex molecular frameworks. Its reactivity is characterized by the electrophilic nature of the β-carbon and the carbonyl carbon, making it susceptible to attack by various nucleophiles. This dual reactivity allows for its participation in a range of chemical transformations, leading to the formation of diverse and intricate molecular structures.

N-Acyl Derivative Synthesis

The synthesis of N-acyl derivatives, particularly cyclic structures like lactams, can be envisioned through the reaction of ethyl 2-methyl-2-pentenoate with appropriate nitrogen nucleophiles. The general strategy involves a conjugate addition (aza-Michael addition) of an amine to the β-position of the α,β-unsaturated ester, followed by an intramolecular cyclization.

The initial aza-Michael addition of a primary amine to the double bond of ethyl 2-methyl-2-pentenoate would lead to a β-amino ester intermediate. This intermediate can then undergo an intramolecular amidation, where the newly introduced secondary amine attacks the ester carbonyl, leading to the formation of a cyclic N-acyl derivative, specifically a substituted piperidinone, with the elimination of ethanol (B145695). This cascade reaction is a powerful tool for the synthesis of heterocyclic compounds. frontiersin.org

While specific literature detailing the synthesis of N-acyl derivatives directly from ethyl 2-methyl-2-pentenoate is not extensively documented in the searched academic literature, the principle is well-established for similar α,β-unsaturated systems. frontiersin.orgnih.gov The reaction conditions for such transformations typically involve heating the α,β-unsaturated ester with a primary amine, sometimes in the presence of a catalyst to facilitate the reaction.

Table 1: General Conditions for Aza-Michael Addition-Cyclization to form N-Alkyl-pyrrolidones/piperidinones

| Parameter | Condition | Reference |

| Reactants | α,β-Unsaturated Ester, Primary Amine | frontiersin.orgnih.gov |

| Solvent | Often neat (solvent-free) or high boiling point solvents | nih.gov |

| Temperature | Elevated temperatures | frontiersin.org |

| Catalyst | Can be autocatalyzed by the amine or use an external catalyst | nih.gov |

| Product | N-substituted pyrrolidone or piperidinone | frontiersin.orgnih.gov |

This table represents generalized conditions for related reactions, as specific examples for ethyl 2-methyl-2-pentenoate were not found in the provided search results.

Precursor in Bioactive Molecule Synthesis (Academic Context)

In an academic research context, ethyl 2-methyl-2-pentenoate and structurally related α,β-unsaturated esters are valuable precursors for the synthesis of bioactive molecules, particularly those containing a piperidine (B6355638) scaffold. nih.govnih.gov Piperidine derivatives are prevalent in a vast number of alkaloids and pharmaceuticals, exhibiting a wide range of biological activities, including antidepressant and anti-inflammatory properties. nih.govnih.gov

The synthetic utility of ethyl 2-methyl-2-pentenoate in this context would again rely on the initial Michael addition of a suitable nucleophile, followed by further transformations to construct the target bioactive molecule. For instance, the addition of a carbon or nitrogen nucleophile, followed by cyclization and subsequent functional group manipulations, can lead to highly substituted and stereochemically complex piperidine rings. whiterose.ac.uk

While direct academic synthesis of a specific named bioactive molecule starting from ethyl 2-methyl-2-pentenoate was not explicitly found in the searched results, its potential as a starting material is evident from the numerous synthetic strategies developed for analogous compounds. The synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, which have shown potential antidepressant activity, for example, involves the construction of a substituted piperidine ring, a transformation where a building block like ethyl 2-methyl-2-pentenoate could conceptually be employed. nih.gov

Table 2: Examples of Bioactive Piperidine Derivatives and their General Synthetic Precursors

| Bioactive Derivative Class | General Precursor Type | Potential Synthetic Transformation | Reference |

| Substituted Piperidines | α,β-Unsaturated Esters/Ketones | Michael Addition, Cyclization, Reduction | nih.govwhiterose.ac.uk |

| N-Acyl-N-phenyl ureas of piperidine | Substituted Piperidines | Acylation | nih.gov |

| 3-substituted piperidines | Functionalized piperidines | Nucleophilic substitution | nih.gov |

This table provides a conceptual framework for how ethyl 2-methyl-2-pentenoate could be used, based on synthetic strategies for related bioactive molecules.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov The separation is based on the differential partitioning of molecules between a mobile phase and a stationary phase. nih.gov For a compound like ethyl 2-methyl-2-pentenoate, both liquid and gas chromatography are extensively utilized.

HPLC is a powerful technique that uses high pressure to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). nih.gov

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for the analysis of ethyl 2-methylpentanoate (B1260403). sielc.comsielc.com This technique can be performed with straightforward conditions. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring Mass Spectrometry (MS) compatibility, the phosphoric acid is typically substituted with formic acid. sielc.comsielc.com

The separation is often achieved using specialized reverse-phase columns, such as the Newcrom R1, which is noted for its low silanol (B1196071) activity. sielc.comsielc.com For faster analyses, Ultra-Performance Liquid Chromatography (UPLC) applications are available, which utilize columns with smaller 3 µm particles. sielc.comsielc.com A similar RP-HPLC method is also applicable for the analysis of related isomers like 2-Pentenoic acid, 4-methyl-. sielc.com

Table 1: Example of RP-HPLC Conditions for Ethyl 2-Methylpentanoate Analysis

| Parameter | Condition | Source(s) |

| Technique | Reverse Phase HPLC (RP-HPLC) | sielc.com, sielc.com |

| Column | Newcrom R1 | sielc.com, sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com, sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com, sielc.com |

| Fast Analysis Option | UPLC with 3 µm particle columns | sielc.com, sielc.com |

This table presents a summary of typical conditions and is based on a proprietary algorithm; actual experimental data may vary. sielc.com

The HPLC methods developed for ethyl 2-methylpentanoate are scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.com This scalability is crucial for purifying the compound and for its use in pharmacokinetic studies. sielc.comsielc.com

A practical application of HPLC in isomeric separation is demonstrated in the purification of related compounds. For instance, preparative HPLC, following initial flash chromatography, was used to isolate the (E)-isomer of ethyl 3-methyl-5-phenyl-2-pentenoate from a reaction mixture. mdpi.com The existence of stereoisomers, such as the (2E)- and (2Z)- forms of ethyl 2-methyl-2-pentenoate, underscores the importance of developing robust chromatographic methods for their separation and characterization. nih.govnist.govnist.gov

Gas chromatography is a premier technique for analyzing volatile compounds like ethyl 2-methyl-2-pentenoate, which is recognized as a flavoring agent. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a powerful combination for analyzing volatile compounds in complex samples like food and beverages. cabidigitallibrary.orgunibo.it This technique allows for the analysis of dozens or even hundreds of volatile compounds simultaneously. cabidigitallibrary.org The process involves exposing a coated fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of a sample, where volatile analytes are adsorbed onto the fiber. embrapa.br The fiber is then transferred to the hot injector of the gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column before detection by a mass spectrometer. unibo.itnih.gov

The optimization of HS-SPME parameters such as equilibrium time, extraction time, and temperature is critical for achieving reliable results. cabidigitallibrary.org For example, in the analysis of wine volatiles, optimal extraction conditions were found to be an equilibrium time of 15 minutes, an extraction time of 35 minutes, and an extraction temperature of 30°C. cabidigitallibrary.org Comprehensive two-dimensional gas chromatography (GCxGC) can be combined with this technique to provide an even greater separation of complex volatile extracts. embrapa.br

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition | Source(s) |

| Injection Technique | Headspace Solid-Phase Microextraction (HS-SPME) | nih.gov, embrapa.br |

| GC Column | DB-5MS (5% phenyl methyl silicone), 30 m × 0.25 mm × 0.25 µm | nih.gov |

| Carrier Gas | High-purity helium, constant flow rate of 1.2 mL/min | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Oven Temperature Program | Initial 40°C for 3.5 min, ramp to 100°C at 10°C/min, to 180°C at 7°C/min, to 280°C at 25°C/min, hold for 5 min | nih.gov |

| MS Ion Source | Electron Impact (EI) | nih.gov |

| Ion Source Temperature | 230 °C | nih.gov |

| Electron Energy | 70 eV | cabidigitallibrary.org, nih.gov |

| Mass Scan Range | m/z 29 to m/z 350 | cabidigitallibrary.org |

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that uses the human nose as a sensitive detector to identify odor-active compounds in a sample's volatile profile. embrapa.brcabidigitallibrary.org In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port. Trained panelists, or assessors, sniff the effluent at the port and record the time, intensity, and description of any perceived odors. cabidigitallibrary.org

Gas Chromatography (GC) for Volatile Profile Analysis

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of ethyl 2-methyl-2-pentenoate. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) geometric isomers of ethyl 2-methyl-2-pentenoate. creative-biostructure.comstackexchange.com The spatial arrangement of substituents around the carbon-carbon double bond results in distinct chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra. creative-biostructure.comdocbrown.info

In α,β-unsaturated esters, the chemical shifts of protons and carbons are influenced by the electronic effects of the carbonyl group and the stereochemistry of the double bond. netlify.app For the vinylic proton (=CH), its chemical shift is typically observed at a lower field (higher ppm) in the (E)-isomer compared to the (Z)-isomer. This is because the vinylic proton in the (E) configuration is closer to the deshielding zone of the carbonyl group. stackexchange.com

A key technique for definitive isomer assignment is Nuclear Overhauser Effect (n.O.e.) difference spectroscopy. mdpi.commdpi.com This method detects through-space interactions between protons that are in close proximity (<5 Å). creative-biostructure.com For the (Z)-isomer of a similar compound, ethyl (Z)-2-methyl-5-phenyl-2-pentenoate, irradiation of the α-methyl protons (at 1.88 ppm) resulted in a 16% n.O.e. enhancement for the vinylic proton signal (at 5.95 ppm), confirming they are on the same side of the double bond. mdpi.com Conversely, for the (E)-isomer, no such n.O.e. was observed between the α-methyl and vinylic protons upon irradiation. mdpi.com

Table 1: Representative ¹H NMR Data for Differentiating (E) and (Z) Isomers of 2-Methyl-5-phenyl-2-pentenoate

| Isomer | Proton | Chemical Shift (δ, ppm) | Key Observation for Differentiation |

| (E)-isomer | α-CH₃ | 1.79 | No n.O.e. observed with vinylic proton. mdpi.com |

| =CH | 6.81 | No n.O.e. observed with α-methyl protons. mdpi.com | |

| (Z)-isomer | α-CH₃ | 1.88 | 10% n.O.e. observed at vinylic proton upon irradiation. mdpi.com |

| =CH | 5.95 | 16% n.O.e. observed at α-methyl protons upon irradiation. mdpi.com |

Data based on ethyl 2-methyl-5-phenyl-2-pentenoate, a structurally related compound.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of ethyl 2-methyl-2-pentenoate. The compound has a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol . nist.govcontaminantdb.canist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. rsc.org

When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating the compound from a mixture and identifying it based on its mass spectrum. researchgate.net The mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions that provide structural information. The fragmentation pattern is predictable and helps in identifying the molecule. libretexts.org

For esters, a common fragmentation pathway is the loss of the alkoxy group. In the case of ethyl 2-methyl-2-pentenoate, this would correspond to the loss of an ethoxy radical (•OCH₂CH₃), leading to an acylium ion. Another typical fragmentation is the McLafferty rearrangement, which is common in carbonyl compounds with sufficiently long alkyl chains. youtube.com The fragmentation of the alkyl chain also produces characteristic ions. For instance, the fragmentation of pentane (B18724) shows characteristic ions at m/z values of 57, 43, and 29, corresponding to butyl, propyl, and ethyl fragments, respectively. libretexts.org While the double bond and methyl group in ethyl 2-methyl-2-pentenoate will alter the pattern, similar alkyl chain cleavages are expected.

Table 2: Key Mass Spectrometry Data for Ethyl 2-methyl-2-pentenoate

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | nist.govcontaminantdb.canist.gov |

| Average Molecular Mass | 142.196 g/mol | contaminantdb.ca |

| Monoisotopic Mass | 142.099 g/mol | contaminantdb.ca |

| CAS Registry Number (E-isomer) | 1617-40-9 | nist.govnist.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info For ethyl 2-methyl-2-pentenoate, the IR spectrum provides clear evidence of its key structural features.

The most prominent absorption bands are associated with the α,β-unsaturated ester group. A strong absorption band is expected for the carbonyl (C=O) stretch, typically found in the region of 1701-1710 cm⁻¹. mdpi.commdpi.com The conjugation of the double bond to the carbonyl group slightly lowers the frequency compared to a saturated ester. Another characteristic absorption is the carbon-carbon double bond (C=C) stretch, which appears in the 1619-1650 cm⁻¹ region. mdpi.com The spectrum will also show characteristic C-H stretching and bending vibrations for the ethyl and pentenyl groups, as well as C-O stretching vibrations for the ester linkage. mdpi.commdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Ethyl 2-methyl-2-pentenoate and Related Structures

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference Compound |

| Carbonyl (C=O) | Stretch | 1710 | Ethyl (E)-2-Methyl-5-phenyl-2-pentenoate mdpi.com |

| Carbonyl (C=O) | Stretch | 1701 | Ethyl (Z)-2-Methyl-5-phenyl-2-pentenoate mdpi.com |

| Alkene (C=C) | Stretch | 1619 | Ethyl (E)-2-Methyl-5-phenyl-2-pentenoate mdpi.com |

| C-O | Stretch | 1266, 1118 | Ethyl (E)-2-Methyl-5-phenyl-2-pentenoate mdpi.com |

| C-O | Stretch | 1240, 1184, 1124 | Ethyl (Z)-2-Methyl-5-phenyl-2-pentenoate mdpi.com |

Interlaboratory Studies and Standardization of Analytical Protocols

While specific interlaboratory studies for ethyl 2-methyl-2-pentenoate were not found in the search results, such studies are crucial for validating and standardizing analytical methods for volatile organic compounds (VOCs) and flavor agents. researchgate.netresearchgate.net Interlaboratory studies, also known as collaborative trials or proficiency tests, involve multiple laboratories analyzing the same sample to assess the performance and reliability of an analytical method. researchgate.net These studies are fundamental for establishing a method as a standard, ensuring that results are reproducible and comparable across different laboratories. researchgate.net

The analysis of VOCs in complex matrices like food and consumer products requires robust and validated methods. researchgate.netnih.gov Organizations like ASTM International and the U.S. Environmental Protection Agency (EPA) publish standard methods for VOC analysis, often utilizing techniques like GC-MS. canada.caimpactanalytical.com For flavor compounds, which drive consumer acceptance, ensuring consistent quality requires standardized analytical protocols. nih.govshimadzu.com

The process of standardizing a method for a compound like ethyl 2-methyl-2-pentenoate would involve:

Method Development: Establishing a precise and accurate analytical procedure, typically using GC-MS or GC-FID. canada.ca

Single-Laboratory Validation: The developing laboratory validates the method's performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

Collaborative Trial: A statistically designed interlaboratory study is conducted where multiple accredited laboratories analyze standardized samples of ethyl 2-methyl-2-pentenoate. researchgate.net

Data Analysis: The results are statistically analyzed to determine the method's reproducibility and repeatability. researchgate.net

The adoption of standardized methods is essential for regulatory compliance, quality control in manufacturing, and fair trade. canada.caimpactanalytical.com For a flavor agent like ethyl 2-methyl-2-pentenoate, this ensures consistency in the final product's sensory profile. nih.gov

Occurrence, Biosynthesis, and Environmental Fate in Academic Research

Natural Occurrence and Distribution in Biological Systems (Non-Human Specific)

The compound 2-Pentenoic acid, 2-methyl-, ethyl ester, also known as ethyl 2-methyl-2-pentenoate, is a volatile organic compound that contributes to the aromatic profile of various natural and fermented products. Its presence has been noted in academic studies focusing on the chemical composition of plants and fermented goods.

Detection in Plants (e.g., Clover, Plums, Salacca sumatrana)

While direct identification of ethyl 2-methyl-2-pentenoate in some specific plants can be elusive in broad volatile screenings, related compounds and precursors are frequently detected, suggesting its potential presence.

Research on the volatile components of various clover (Trifolium) species has identified a range of esters, which are significant contributors to their aroma. mdpi.comresearchgate.net Studies on red clover (Trifolium pratense) have shown the presence of numerous volatile organic compounds, with esters being a significant class. researchgate.net While these studies have not explicitly listed ethyl 2-methyl-2-pentenoate, the metabolic pathways for ester production are clearly active.

In the case of plums (Prunus domestica), extensive analysis of their volatile compounds has revealed a rich profile of esters. Compounds such as ethyl 2-methylbutanoate and ethyl pentanoate have been identified as key odor-active compounds in fresh plums. nih.govbepls.com The presence of these structurally similar esters indicates that the necessary enzymatic machinery and precursor molecules for the formation of ethyl 2-methyl-2-pentenoate are likely available within the fruit.

A study on the volatile compounds of snake fruit (Salacca zalacca, previously Salacca sumatrana) has provided more direct evidence. Researchers identified methyl 3-methyl-2-pentenoate as a contributor to the fruit's aroma, described as having ethereal, strong green, and woody notes. nih.gov Another study on snake fruit (Salacca edulis) also reported the presence of methyl esters of 2-methylbutanoic acid. researchgate.netresearchgate.net The detection of these methyl esters strongly suggests the possibility of their ethyl counterparts, including ethyl 2-methyl-2-pentenoate, also being present, as the formation of different alkyl esters depends on the availability of the corresponding alcohol during biosynthesis.

Table 1: Detection of Ethyl 2-Methyl-2-Pentenoate and Related Esters in Various Plants

| Plant | Compound Detected | Reference |

|---|---|---|

| Plum (Prunus domestica) | Ethyl 2-methylbutanoate, Ethyl pentanoate | nih.govbepls.com |

| Snake Fruit (Salacca zalacca) | Methyl 3-methyl-2-pentenoate | nih.gov |

| Snake Fruit (Salacca edulis) | Methyl esters of 2-methylbutanoic acid | researchgate.netresearchgate.net |

| Clover (Trifolium spp.) | Various ethyl esters (e.g., ethyl acetate (B1210297), ethyl lactate) | researchgate.net |

Presence in Fermented Products (e.g., Wine, JIUYAO)

Fermentation processes, particularly those involving yeast, are well-known for producing a wide array of esters that are crucial to the final flavor and aroma of the product.

Ethyl 2-methyl-2-pentenoate has been identified as a volatile component in wines. The metabolic activity of yeast during fermentation leads to the synthesis of numerous esters from organic acids and alcohols present in the must. nih.gov

JIUYAO, a traditional Chinese rice wine starter, contains a complex community of microorganisms, including yeasts and molds, that work together to break down rice starches and ferment the sugars into alcohol. researchgate.netnih.govfrontiersin.org This microbial activity results in the production of a diverse range of volatile compounds, including many esters. Studies on Chinese rice wine fermented with JIUYAO have identified numerous ethyl esters, such as ethyl butyrate, ethyl propionate, and ethyl laurate. researchgate.netfrontiersin.org The presence of these esters confirms that the conditions and microbial enzymatic activities necessary for the formation of ethyl esters from corresponding acids are present, making the formation of ethyl 2-methyl-2-pentenoate plausible if its acid precursor is available.

Biosynthetic Pathways and Precursors in Microorganisms and Plants

The formation of ethyl 2-methyl-2-pentenoate is a multi-step process involving the synthesis of its acid precursor, 2-methyl-2-pentenoic acid, followed by an esterification reaction with ethanol (B145695).

Role in Lipid and Fatty Acid Metabolic Processes

The biosynthesis of the precursor, 2-methyl-2-pentenoic acid, is linked to the metabolism of branched-chain fatty acids (BCFAs). In both plants and microorganisms, the synthesis of BCFAs often starts from branched-chain amino acids like leucine, isoleucine, and valine. nih.govnih.govfrontiersin.org These amino acids are deaminated and then undergo oxidative decarboxylation to form branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA). frontiersin.org These primers can then be elongated through processes analogous to fatty acid synthesis to create a variety of branched-chain fatty acids. nih.govnih.gov Specifically, 2-methyl-2-pentenoic acid can be synthesized via the self-condensation of propanal, which is derived from amino acid catabolism. researchgate.netgoogle.com

Microbial Ester Production Mechanisms (e.g., Yeast, Molds)

Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are prolific producers of esters during fermentation. nih.govbepls.comnih.gov The primary mechanism for ester synthesis is the enzymatic condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). uniprot.orgresearchgate.net

There are two main groups of esters produced by yeast: acetate esters and fatty acid ethyl esters.

Acetate esters are formed from the reaction of acetyl-CoA with various higher alcohols (fusel alcohols), a reaction catalyzed by alcohol acetyltransferases (Atf1p and Atf2p in yeast). uniprot.orgresearchgate.net

Fatty acid ethyl esters are formed from the reaction of various acyl-CoAs (derived from fatty acid metabolism) with ethanol. nih.govresearchgate.net

The formation of ethyl 2-methyl-2-pentenoate falls into the latter category. The biosynthesis would require the activation of 2-methyl-2-pentenoic acid to its CoA derivative, 2-methyl-2-pentenoyl-CoA. This acyl-CoA would then serve as a substrate for an AAT, which would catalyze its condensation with ethanol to form the final ethyl ester. While the primary substrates for many yeast AATs are straight-chain fatty acyl-CoAs, these enzymes can exhibit some promiscuity, potentially allowing them to act on branched-chain substrates like 2-methyl-2-pentenoyl-CoA. uniprot.org

Table 2: Key Enzymes and Substrates in Yeast Ester Production

| Enzyme Family | Typical Substrates | Product | Reference |

|---|---|---|---|

| Alcohol Acetyltransferases (e.g., Atf1p, Atf2p) | Acetyl-CoA, Higher Alcohols (e.g., isoamyl alcohol) | Acetate Esters (e.g., isoamyl acetate) | uniprot.orgresearchgate.net |

| Acyl-CoA:Ethanol O-Acyltransferases (e.g., Eeb1p, Eht1p) | Fatty Acyl-CoAs, Ethanol | Fatty Acid Ethyl Esters | nih.govresearchgate.net |

Enzymatic Biotransformations Leading to the Compound

Beyond de novo synthesis by microorganisms during fermentation, specific enzymes can be used for the targeted synthesis of ethyl 2-methyl-2-pentenoate. This approach, known as enzymatic biotransformation, offers a high degree of specificity and can be performed under mild reaction conditions. nih.govnih.gov

Lipases are a class of enzymes that are particularly well-suited for ester synthesis. mdpi.comnih.govresearchgate.net In a non-aqueous environment, lipases can catalyze the esterification of a carboxylic acid with an alcohol. The synthesis of ethyl 2-methyl-2-pentenoate can be achieved by reacting 2-methyl-2-pentenoic acid with ethanol in the presence of a lipase, such as that from Candida antarctica (often immobilized as Novozym 435). researchgate.netnih.gov This method is also used for the production of other fatty acid ethyl esters. researchgate.netnih.gov The reaction is reversible, and conditions can be optimized to favor the synthesis of the ester product. This enzymatic approach is a key area of research for the "natural" production of flavor and fragrance compounds.

Environmental Persistence and Mobility Studies of this compound

The environmental fate of a chemical compound is dictated by a combination of its intrinsic physical and chemical properties and the characteristics of the receiving environmental compartments. For this compound, a comprehensive understanding of its persistence and mobility is essential for assessing its potential environmental impact. This section delves into the scientific research concerning its volatility, dispersion, and degradation in various environmental settings.

Volatility and Dispersion in Environmental Compartments

The tendency of a chemical to partition between different environmental media—air, water, soil, and biota—is governed by its volatility, water solubility, and adsorption characteristics. For this compound, these properties influence its movement and distribution in the environment.

This compound is described as being insoluble in water, a property that will significantly affect its environmental transport and partitioning. thegoodscentscompany.com Its relatively high flash point of 65.56 °C (150.00 °F) and a reported vapor pressure of 1.4 mmHg suggest a moderate level of volatility. thegoodscentscompany.comgoogleapis.comgoogle.comgoogle.com In practical applications, such as in air fresheners, its evaporation rate is a key performance characteristic. googleapis.comgoogle.comgoogle.com

The distribution of this ester in the environment can be predicted using models based on its physical and chemical properties. The Soil Adsorption Coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. A predicted Koc value of 57.91 L/kg, calculated using the MCI (Molecular Connectivity Index) method, suggests that this compound has a high potential for mobility in soil and is not expected to adsorb significantly to suspended solids and sediment in water. thegoodscentscompany.com

The octanol-air partition coefficient (Koa) is another important parameter, and a predicted Log Koa of -0.007 indicates the partitioning behavior between octanol (B41247) and air. thegoodscentscompany.com The Henry's Law Constant, which describes the partitioning of a chemical between air and water, is also a critical factor in its environmental distribution. While specific experimental data for this compound is limited, studies on other volatile ethyl esters in aqueous solutions are informative. For instance, the relative volatility of esters is influenced by factors such as the ethanol concentration in the solution, which can impact their release from aqueous matrices. perflavory.com The analysis of volatile fatty acid ethyl esters in various spirits has demonstrated the utility of techniques like headspace solid-phase microextraction (HS-SPME) for determining their presence and concentration, highlighting their tendency to be present in the vapor phase above a liquid. researchgate.net

Table 1: Predicted and Reported Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Water Solubility | Insoluble | thegoodscentscompany.com |

| Flash Point | 65.56 °C (150.00 °F) | thegoodscentscompany.comgoogleapis.comgoogle.comgoogle.com |

| Vapor Pressure | 1.4 mmHg | googleapis.comgoogle.comgoogle.com |

| Soil Adsorption Coefficient (Koc) | 57.91 L/kg (Predicted) | thegoodscentscompany.com |

| Log Octanol-Air Partition Coefficient (Log Koa) | -0.007 (Predicted) | thegoodscentscompany.com |

Degradation Pathways in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and atmospheric oxidation.

Biodegradation: Biodegradation is a key process for the removal of organic compounds from soil and water. For esters, this process is significantly influenced by their chemical structure. Research on the anaerobic biodegradation of various alkyl esters in marine sediment has shown that the presence of an unsaturated bond in the acid moiety can increase the rate and extent of biodegradation. nih.govresearchgate.net However, branching in the alcohol or acid portion of the ester can sometimes hinder this process. nih.govresearchgate.net

For this compound, a ready biodegradability prediction model suggests that it is likely to be readily biodegradable. thegoodscentscompany.com This is further supported by a predicted anaerobic biodegradation probability (using a linear model) of 0.7477, indicating a reasonable potential for degradation in anaerobic environments. thegoodscentscompany.com The initial step in the biodegradation of esters is typically hydrolysis to the corresponding alcohol and carboxylic acid, which are then further metabolized by microorganisms. nih.govresearchgate.net Studies on other unsaturated esters have shown that they can be biodegraded under various conditions. nih.govuni-konstanz.de

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form an alcohol (ethanol) and a carboxylic acid (2-methyl-2-pentenoic acid). This process can be catalyzed by acids or bases. The rate of hydrolysis is pH-dependent. At a pH greater than 8, the base-catalyzed hydrolysis rate constant (Kb) is predicted to be 1.954 x 10⁻³ L/mol-sec at 25°C. thegoodscentscompany.com This corresponds to a half-life of approximately 11.238 days at a pH of 8. thegoodscentscompany.com This indicates that under alkaline conditions, hydrolysis can be a significant degradation pathway.

Table 2: Predicted Environmental Degradation Data for this compound

| Degradation Pathway | Parameter | Predicted Value | Source(s) |

|---|---|---|---|

| Atmospheric Oxidation | Overall OH Rate Constant | 33.3140 x 10⁻¹² cm³/molecule-sec | thegoodscentscompany.com |

| Atmospheric Half-Life | 0.321 Days | thegoodscentscompany.com | |

| Biodegradation | Ready Biodegradability Prediction | Yes | thegoodscentscompany.com |

| Anaerobic Biodegradation Probability | 0.7477 | thegoodscentscompany.com | |

| Hydrolysis | Base-Catalyzed Hydrolysis Rate Constant (Kb at pH > 8) | 1.954 x 10⁻³ L/mol-sec | thegoodscentscompany.com |

| Hydrolysis Half-Life at pH 8 | 11.238 Days | thegoodscentscompany.com |

Theoretical and Computational Studies of 2 Pentenoic Acid, 2 Methyl , Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. For 2-Pentenoic acid, 2-methyl-, ethyl ester, methods like Density Functional Theory (DFT) are employed to provide a detailed picture of its electronic properties. nrel.gov These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density.

The conjugated system of the α,β-unsaturated ester functionality is a key determinant of its electronic behavior. This conjugation involves the p-orbitals of the C=C double bond and the C=O carbonyl group, leading to delocalization of π-electrons across these atoms. rsc.org This delocalization influences the molecule's stability and its sites of electrophilic and nucleophilic attack.

Calculations typically reveal that the oxygen atom of the carbonyl group possesses the highest negative partial charge, making it a primary site for interaction with electrophiles. Conversely, the β-carbon of the unsaturated system is rendered electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to nucleophilic attack (a characteristic reaction known as Michael addition). nih.govwikipedia.org

Table 1: Calculated Electronic Properties of Ethyl 2-methyl-2-pentenoate (Note: These values are illustrative and derived from standard computational chemistry principles for this class of compounds.)

| Property | Predicted Value | Method |

| Dipole Moment | ~2.0 - 2.5 D | DFT/B3LYP |

| Energy of HOMO | ~ -9.5 eV | DFT/B3LYP |

| Energy of LUMO | ~ -0.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 9.0 eV | DFT/B3LYP |

| Mulliken Charge on Cα | Varies | DFT |

| Mulliken Charge on Cβ | Varies (positive) | DFT |

| Mulliken Charge on O(carbonyl) | Varies (negative) | DFT |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. mdpi.comnih.gov These simulations model the atomic motions of the molecule, providing insights into its preferred shapes (conformers) and the energy barriers between them. lumenlearning.com

The primary sources of conformational flexibility in this molecule are the rotations around the single bonds, particularly the C-C bonds in the ethyl and pentenyl chains, and the C-O bond of the ester group. MD simulations can map the potential energy surface as a function of key dihedral angles, identifying low-energy, stable conformers and higher-energy transition states.

For α,β-unsaturated esters, two principal planar conformations are often considered: the s-trans and s-cis conformers, which refer to the arrangement around the single bond between the α-carbon and the carbonyl carbon. The relative stability of these conformers is influenced by steric hindrance between the substituents. In the case of this compound, the presence of the methyl group on the α-carbon and the ethyl group on the pentenyl chain will create specific steric interactions that favor certain rotational conformations. rsc.org

Table 2: Key Dihedral Angles for Conformational Analysis (Note: This table outlines the critical rotational bonds for analysis; specific energy values would require dedicated simulation.)

| Dihedral Angle | Description | Expected Significance |

| O=C-Cα=Cβ | Defines s-cis vs. s-trans conformations | High impact on overall shape and reactivity |

| C-O-C(ethyl)-C(ethyl) | Rotation of the ethyl ester group | Moderate impact on local conformation |

| Cα-Cβ-C(propyl)-C(propyl) | Rotation of the propyl group at the β-position | Moderate impact on steric profile |

Reaction Mechanism Predictions and Kinetic Studies

Computational chemistry provides indispensable tools for investigating the mechanisms and kinetics of chemical reactions involving this compound. By modeling the transition states and intermediates, it is possible to map out the energy profile of a reaction pathway. organic-chemistry.org

Key reactions for α,β-unsaturated esters include:

Michael Addition: The conjugate addition of a nucleophile to the β-carbon. Computational models can be used to compare the activation energies for 1,4-addition (at the β-carbon) versus 1,2-addition (at the carbonyl carbon), explaining the observed regioselectivity under different conditions. wikipedia.org

Hydrolysis: The cleavage of the ester bond, typically under acidic or basic conditions. Theoretical studies can elucidate the multi-step mechanism involving tetrahedral intermediates. researchgate.net

Hydrogenation: The reduction of the C=C double bond. Calculations can help in understanding the stereoselectivity of the reaction in the presence of various catalysts.

Kinetic parameters, such as the activation energy (Ea) and the rate constant (k), can be estimated using transition state theory combined with the energetic data obtained from quantum chemical calculations. These theoretical predictions are valuable for optimizing reaction conditions and understanding the factors that control reaction rates.

Structure-Activity Relationship (SAR) Modeling in Non-Biological Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural features with its activity or a specific property. tandfonline.com While often used in drug discovery, SAR can also be applied in non-biological contexts, such as materials science or industrial chemistry, to predict properties like reactivity, toxicity, or physical characteristics. researchgate.netnih.gov

For this compound, a SAR model could be developed to predict a property of interest (e.g., its efficacy as a plasticizer or its rate of polymerization) based on a set of calculated molecular descriptors. These descriptors are numerical representations of the molecule's physicochemical properties.

Table 3: Examples of Molecular Descriptors for SAR Modeling (Note: These descriptors would be calculated for a series of related compounds to build a predictive model.)

| Descriptor Class | Specific Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe reactivity and intermolecular interactions |

| Topological | Molecular weight, Connectivity indices | Describe size, shape, and branching |

| Steric/3D | Molecular volume, Surface area, Ovality | Describe spatial arrangement and steric hindrance |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Describes hydrophobicity/lipophilicity |

By building a model from a dataset of compounds with known activities, the activity of new or untested compounds like this compound could be predicted. tandfonline.com

Computational Spectroscopy for Predicting NMR and Mass Spectral Data

Computational methods can predict various types of spectra, which is invaluable for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of quantum chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry (often using the GIAO method within a DFT framework), one can predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure. For instance, in a related compound, ethyl crotonate, distinct signals are predicted and observed for the ethyl group, the vinyl protons, and the carbonyl carbon. azom.commagritek.com

Table 4: Predicted ¹H NMR Chemical Shifts (Illustrative) (Note: Values are estimations based on typical shifts for this structural class.)

| Protons | Predicted δ (ppm) | Multiplicity |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

| CH₂ (ethyl) | 4.1 - 4.3 | Quartet |

| CH₃ (on Cα) | 1.8 - 2.0 | Singlet/Doublet |

| CH (on Cβ) | 6.5 - 7.0 | Triplet/Multiplet |

| CH₂ (propyl) | 2.1 - 2.3 | Multiplet |

| CH₃ (propyl) | 0.9 - 1.1 | Triplet |

Mass Spectrometry (MS): Predicting electron ionization (EI) mass spectra involves modeling the fragmentation of the molecular ion. nih.gov For ethyl esters, characteristic fragmentation patterns include the McLafferty rearrangement and cleavage of bonds alpha to the carbonyl group. acs.org Computational tools can simulate these fragmentation pathways and predict the mass-to-charge ratio (m/z) and relative abundance of the resulting ions. This aids in identifying unknown compounds by matching their experimental mass spectrum to a library of predicted spectra. nih.gov

Table 5: Potential Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 142 | [M]⁺ (Molecular Ion) | Initial ionization |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical |

| 113 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 97 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement |